PDM-042

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N8O |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

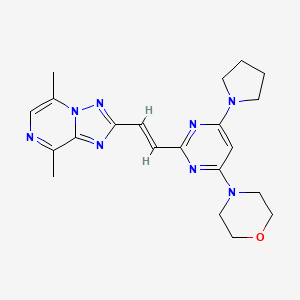

4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C21H26N8O/c1-15-14-22-16(2)21-25-18(26-29(15)21)6-5-17-23-19(27-7-3-4-8-27)13-20(24-17)28-9-11-30-12-10-28/h5-6,13-14H,3-4,7-12H2,1-2H3/b6-5+ |

InChI Key |

MVNAMIDGSTWFMV-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)/C=C/C3=NC(=CC(=N3)N4CCOCC4)N5CCCC5)C |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C=CC3=NC(=CC(=N3)N4CCOCC4)N5CCCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PDM-042: A Technical Overview of a Novel PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) has emerged as a compelling therapeutic target for central nervous system disorders, particularly schizophrenia, owing to its highly localized expression in the medium spiny neurons of the striatum. PDM-042 is a potent and selective PDE10A inhibitor that has demonstrated promising preclinical activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a comprehensive review of available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to PDE10A and its Role in Striatal Signaling

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia and are integral to motor control, cognition, and reward processing.[3][4]

The striatum is a key node in the cortico-basal ganglia-thalamo-cortical loops, and its function is tightly regulated by dopaminergic input from the substantia nigra pars compacta. MSNs are broadly divided into two populations that form the direct (dMSNs) and indirect (iMSNs) pathways. The dMSNs primarily express D1 dopamine receptors, and their activation facilitates movement. The iMSNs predominantly express D2 dopamine receptors, and their activation inhibits movement. PDE10A is expressed in both dMSNs and iMSNs, positioning it as a critical regulator of both pathways.[3][5]

By degrading cAMP and cGMP, PDE10A dampens the signaling cascades initiated by G-protein coupled receptors, including dopamine receptors. Inhibition of PDE10A is therefore hypothesized to increase intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which PDE10A inhibitors exert their pharmacological effects.[6]

This compound: A Potent and Selective PDE10A Inhibitor

This compound has been identified as a novel, potent, and selective inhibitor of PDE10A.[7][8] Preclinical studies have characterized its pharmacological profile, demonstrating its potential as a therapeutic agent for schizophrenia.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through enzyme inhibition and radioligand binding assays. These studies have confirmed its high affinity and selectivity for PDE10A.

| Parameter | Value | Species | Reference |

| IC50 | < 1 nmol/L | Human, Rat | [7][8] |

| Selectivity | > 1000-fold vs. other PDEs | - | [7][8] |

| Kd | 8.5 nmol/L | Rat (Striatum) | [7][8] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in rats have demonstrated that this compound possesses favorable pharmacokinetic properties, including good brain penetration and oral bioavailability.

| Parameter | Value | Species | Reference |

| Brain Penetration (Striatum/Plasma Ratio) | 6.3 | Rat | [7][8] |

| PDE10A Occupancy (3 mg/kg) | 86.6% | Rat | [7][8] |

| Oral Bioavailability | 33% | Rat | [7] |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. This leads to an accumulation of intracellular cAMP and cGMP in the medium spiny neurons of the striatum, which in turn modulates neuronal activity in both the direct and indirect pathways of the basal ganglia.

By inhibiting PDE10A, this compound functionally mimics the effects of D1 receptor agonism in the direct pathway and D2 receptor antagonism in the indirect pathway.[5] This dual action is thought to contribute to its antipsychotic-like effects. The enhancement of D1 signaling may be beneficial for the cognitive and negative symptoms of schizophrenia, while the functional D2 antagonism is expected to address the positive symptoms.[6][9]

Preclinical Efficacy in Animal Models

The antipsychotic potential of this compound has been evaluated in established rodent models of schizophrenia.

MK-801-Induced Hyperlocomotion

The non-competitive NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. This compound has been shown to significantly antagonize this effect.

| Dose Range (mg/kg) | Effect | Species | Reference |

| 0.1 - 0.3 | Significant antagonism of MK-801-induced hyperlocomotion | Rat | [7][8] |

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. This compound has been demonstrated to attenuate the conditioned avoidance response, further supporting its antipsychotic-like profile.

| Dose Range (mg/kg) | Effect | Species | Reference |

| 0.3 - 1 | Attenuation of conditioned avoidance response | Rat | [7][8] |

Importantly, this compound exhibited a minimal effect on catalepsy at doses significantly higher than its effective dose in the CAR model, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics.[7][8] Furthermore, unlike some atypical antipsychotics, this compound did not affect prolactin release or glucose levels at therapeutic doses.[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the in vitro potency (IC50) of this compound against the PDE10A enzyme.

References

- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 4. westbioscience.com [westbioscience.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

PDM-042: A Potent and Selective Pharmacological Tool for Interrogating PDE10A Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDM-042, a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound serves as a critical pharmacological tool for elucidating the complex roles of PDE10A in cellular signaling and its implications in various neurological and psychiatric disorders. This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to facilitate its application in preclinical research.

Introduction to this compound and PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region integral to motor control, cognition, and reward.[2][3] Its strategic location and role in modulating dopaminergic and glutamatergic signaling pathways have made it a compelling target for the development of novel therapeutics for conditions such as schizophrenia and Huntington's disease.[1]

This compound, with the chemical name (E)-4-(2-(2-(5,8-dimethyl-[4][5][6]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine, has emerged as a valuable research tool due to its high potency, selectivity, and favorable pharmacokinetic profile.[4] Its ability to penetrate the brain and engage with its target in vivo makes it particularly suitable for preclinical studies aimed at understanding the physiological and behavioral consequences of PDE10A inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity of this compound [4][5]

| Parameter | Species | Value | Selectivity |

| IC50 vs. PDE10A | Human | < 1 nM | >1000-fold vs. other PDEs |

| Rat | < 1 nM | >1000-fold vs. other PDEs | |

| Kd ([3H]this compound) | Rat Striatum | 8.5 nM | - |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats [4]

| Parameter | Value | Conditions |

| Brain Penetration (Striatum/Plasma Ratio) | 6.3 | - |

| PDE10A Occupancy | 86.6% | 3 mg/kg, p.o. |

| Oral Bioavailability | 33% | - |

Table 3: Efficacy of this compound in Preclinical Behavioral Models in Rats [4]

| Model | Effective Dose | Effect |

| MK-801-induced Hyperlocomotion | 0.1 - 0.3 mg/kg, p.o. | Significant antagonism |

| Conditioned Avoidance Response (CAR) | 0.3 - 1 mg/kg, p.o. | Attenuation |

| Catalepsy | Minimal effect up to 10 mg/kg, p.o. | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

PDE10A Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro potency of this compound against PDE10A.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for PDE10A.

Materials:

-

Recombinant human or rat PDE10A enzyme

-

This compound

-

[3H]-cAMP or [3H]-cGMP as substrate

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE10A enzyme, and the various concentrations of this compound.

-

Initiation of Reaction: Add the [3H]-cAMP or [3H]-cGMP substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop buffer or by heat inactivation.

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to the nucleoside [3H]-adenosine or [3H]-guanosine.

-

Separation: Separate the charged substrate from the uncharged nucleoside product using anion-exchange resin columns or beads.

-

Quantification: Elute the nucleoside and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol describes the method for determining the binding affinity (Kd) of [3H]this compound to PDE10A in rat striatal membranes.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound or another PDE10A inhibitor (for determining non-specific binding)

-

Rat striatal membrane preparation

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes or a 96-well plate, combine the striatal membranes, varying concentrations of [3H]this compound, and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

-

Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of [3H]this compound and analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

MK-801-Induced Hyperlocomotion in Rats

This protocol details the in vivo assessment of this compound's potential antipsychotic-like activity.

Objective: To evaluate the ability of this compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar)

-

This compound

-

MK-801 (dizocilpine)

-

Vehicle for drug administration

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Acclimation: Acclimate the rats to the testing room and the activity chambers for a sufficient period before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3 mg/kg, p.o.) or vehicle at a specified time (e.g., 60 minutes) before the MK-801 challenge.

-

MK-801 Challenge: Administer MK-801 (e.g., 0.2 mg/kg, s.c.) or saline to the rats.

-

Locomotor Activity Recording: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).

-

Data Analysis: Analyze the locomotor activity data using ANOVA to determine if this compound significantly attenuates the hyperlocomotion induced by MK-801.

Conditioned Avoidance Response (CAR) in Rats

This protocol describes a classic behavioral assay to assess antipsychotic-like efficacy.

Objective: To determine if this compound can attenuate a learned avoidance response, a hallmark of antipsychotic drugs.

Materials:

-

Male rats

-

This compound

-

Vehicle

-

Two-way shuttle boxes equipped with a grid floor for delivering a mild footshock, a light or sound stimulus (conditioned stimulus, CS), and sensors to detect the animal's location.

Procedure:

-

Training (Acquisition):

-

Place a rat in one compartment of the shuttle box.

-

Present the CS (e.g., a light or tone) for a short duration (e.g., 10 seconds).

-

At the end of the CS presentation, deliver a mild footshock (unconditioned stimulus, US) through the grid floor.

-

The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment during the US presentation.

-

Repeat this for a set number of trials per day for several days until the rats reach a stable and high level of avoidance responding.

-

-

Testing (Drug Challenge):

-

Once the rats have acquired the avoidance response, administer this compound (e.g., 0.3, 1 mg/kg, p.o.) or vehicle.

-

After a predetermined time, place the rats back in the shuttle boxes and conduct a test session with a set number of trials.

-

Record the number of avoidance responses, escape responses, and failures to escape.

-

-

Data Analysis: Analyze the data to determine if this compound significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, which would indicate a specific effect on the conditioned response rather than a general motor impairment.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its study.

PDE10A Signaling Pathway in Medium Spiny Neurons

Caption: PDE10A modulates dopamine signaling in medium spiny neurons.

Experimental Workflow for PDE10A Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against PDE10A.

Advantages of this compound as a Pharmacological Tool

Caption: Key properties and research applications of this compound.

Conclusion

This compound stands out as a robust and reliable pharmacological tool for the investigation of PDE10A. Its combination of high potency, exceptional selectivity, and excellent in vivo characteristics allows for precise interrogation of PDE10A's function in both cellular and whole-animal systems. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PDE10A biology and its therapeutic potential.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [france.promega.com]

An In-depth Technical Guide on the Role of PDM-042 in Modulating Dopamine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDM-042, a novel and potent phosphodiesterase 10A (PDE10A) inhibitor, and its significant role in the modulation of dopamine signaling pathways. This document details the underlying mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the involved biological pathways and workflows.

Introduction to Dopamine Signaling

Dopamine is a critical neurotransmitter in the brain, regulating functions such as motor control, motivation, reward, and cognitive processes.[1][2] Its effects are mediated by five G-protein coupled receptor (GPCR) subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][3][4]

-

D1-like Receptor Pathway (Gs-coupled): Activation of D1-like receptors stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC).[3] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[6][7]

-

D2-like Receptor Pathway (Gi-coupled): In contrast, activation of D2-like receptors engages the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][6] This pathway generally has an opposing effect to the D1-like pathway.

The precise balance between these two pathways is crucial for maintaining normal physiological processes, and its dysregulation is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2][8]

The Role of Phosphodiesterase 10A (PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thus acting as crucial regulators of signal transduction cascades. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region for dopamine signaling.[9] By hydrolyzing cAMP, PDE10A effectively dampens the signaling cascade initiated by D1-like receptor activation, acting as a natural brake on this pathway. Therefore, inhibiting PDE10A presents a therapeutic strategy to selectively amplify dopamine signaling.

This compound: A Novel, Potent, and Selective PDE10A Inhibitor

This compound is a novel, orally active, and brain-penetrable small molecule identified as a potent and highly selective inhibitor of PDE10A.[10][11] Studies have demonstrated its potential as a novel therapeutic for schizophrenia by modulating dopamine signaling pathways in a manner distinct from traditional antipsychotics that directly block D2 receptors.[9][10]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. By blocking PDE10A, this compound prevents the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which amplifies the signal transduction downstream of the D1 receptor-mediated pathway.[9] This enhancement of D1 signaling is thought to contribute to the cognitive-enhancing and antipsychotic-like effects of this compound observed in preclinical models.[9][10] Concurrently, PDE10A inhibition also activates the D2 receptor-mediated indirect pathway in the striatum.[9]

References

- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, this compound on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]

PDM-042: A Technical Guide to a Novel PDE10A Inhibitor for the Potential Treatment of Schizophrenia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotics primarily target the dopamine D2 receptor, offering efficacy for positive symptoms but often leaving negative and cognitive deficits unaddressed, alongside significant side effects. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its specific expression in striatal medium spiny neurons, which are key integrators of cortical and dopaminergic signaling. This document provides a comprehensive technical overview of PDM-042, a novel, potent, and selective PDE10A inhibitor. We consolidate preclinical data on its pharmacological profile, in vivo efficacy in rodent models of schizophrenia, and favorable safety profile. Detailed experimental protocols and signaling pathway visualizations are provided to offer a thorough resource for researchers investigating the therapeutic potential of this compound and the broader class of PDE10A inhibitors.

Introduction: The Rationale for PDE10A Inhibition in Schizophrenia

The pathophysiology of schizophrenia is linked to dysregulation of striatal dopamine signaling. Medium spiny neurons (MSNs) in the striatum, which are segregated into the D1-receptor-expressing "direct" pathway and the D2-receptor-expressing "indirect" pathway, are critical nodes in this circuitry. Phosphodiesterase 10A (PDE10A) is an enzyme highly and selectively expressed in both types of MSNs, where it hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key intracellular second messengers.

Inhibition of PDE10A elevates cAMP and cGMP levels, which is hypothesized to rebalance the activity of both the direct and indirect pathways, offering a distinct mechanism of action compared to direct dopamine receptor antagonists.[1] This modulation of striatal neuron activity is expected to address the symptomatology of schizophrenia with a potentially improved side-effect profile.[2] this compound is a novel small molecule developed as a potent and highly selective PDE10A inhibitor.[2][3]

This compound: Pharmacological and Pharmacokinetic Profile

Preclinical studies have characterized this compound as a high-affinity, selective, and orally bioavailable PDE10A inhibitor with excellent brain penetration.[2][3]

Data Presentation

The following tables summarize the quantitative in vitro and in vivo data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ (PDE10A Inhibition) | Human, Rat | < 1 nmol/L | [2][3] |

| Selectivity | vs. Other PDEs | > 1000-fold | [2][3] |

| Binding Affinity (Kd) | Rat (Striatal Membranes) | 8.5 nmol/L |[2][3] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Dosage | Value | Reference |

|---|---|---|---|

| Oral Bioavailability | N/A | 33% | [2][3] |

| Brain Penetration | N/A | Striatum/Plasma Ratio = 6.3 | [2][3] |

| Receptor Occupancy | 3 mg/kg | 86.6% |[2][3] |

Preclinical Efficacy in Animal Models of Schizophrenia

This compound has demonstrated antipsychotic-like and pro-cognitive effects in established rodent models relevant to the positive and cognitive symptoms of schizophrenia.

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Symptom Domain | Effective Dose | Outcome | Reference |

|---|---|---|---|---|

| MK-801-Induced Hyperlocomotion | Positive | 0.1 - 0.3 mg/kg | Significantly antagonized hyperactivity | [2][3] |

| Conditioned Avoidance Response (CAR) | Positive | 0.3 - 1 mg/kg | Attenuated conditioned avoidance | [2][3] |

| Novel Object Recognition (NOR) | Cognitive | 1 - 3 mg/kg | Increased object recognition memory |[1] |

Safety and Tolerability Profile

A key differentiator for novel antipsychotics is an improved safety profile. This compound shows minimal impact on markers associated with common side effects of current medications, such as extrapyramidal symptoms (catalepsy) and metabolic disturbances.

Table 4: Preclinical Safety Profile of this compound in Rats

| Assessment | Maximum Dose Tested | Result | Comparison | Reference |

|---|---|---|---|---|

| Catalepsy | 10 mg/kg | Minimal effect | Dose is well above the effective dose in CAR | [2][3] |

| Prolactin Release | 3 mg/kg | No effect | Risperidone increased prolactin at therapeutic doses | [2][3] |

| Glucose Elevation | 3 mg/kg | No effect | Olanzapine increased glucose at therapeutic doses |[2][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting PDE10A, thereby increasing the concentration of intracellular second messengers cAMP and cGMP within striatal MSNs. This enhances signaling downstream of G-protein coupled receptors, most notably the D1 and A2A receptors, and modulates the functional output of both the direct and indirect pathways.

Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide.

PDE10A Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE10A.

-

Reagents & Materials: Recombinant human PDE10A enzyme, fluorescently labeled cAMP (FAM-cAMP), PDE assay buffer, binding agent, this compound, and a positive control inhibitor (e.g., Papaverine).[4][5][6]

-

Procedure:

-

A serial dilution of this compound is prepared in assay buffer.

-

In a 96-well plate, diluted inhibitor, FAM-cAMP substrate, and PDE10A enzyme are combined.[7]

-

The reaction is incubated at room temperature for 1 hour to allow for enzymatic hydrolysis of FAM-cAMP.

-

A binding agent, which binds to the hydrolyzed, non-cyclic FAM-AMP, is added. This binding event causes a change in fluorescence polarization (FP).

-

The plate is read on a fluorescent microplate reader capable of measuring FP.

-

-

Data Analysis: The FP signal is proportional to PDE10A activity. The percentage of inhibition is calculated relative to controls, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the PDE10A enzyme inhibition fluorescence polarization assay.

Radioligand Binding Assay

This assay determines the binding affinity (Kd) of this compound for the PDE10A enzyme in native tissue.

-

Reagents & Materials: Rat striatal tissue, homogenization buffer, radiolabeled ligand ([³H]this compound), unlabeled this compound, filtration apparatus, and scintillation fluid.[8][9]

-

Procedure:

-

Membrane Preparation: Rat striatum is homogenized, and cell membranes are isolated via centrifugation. Protein concentration is determined.[8]

-

Binding Reaction: In assay tubes, a fixed amount of membrane protein is incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound (for competition binding).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.[8]

-

Quantification: Filters are placed in scintillation vials with fluid, and radioactivity is counted using a scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. The Ki (and subsequently Kd) is calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.

MK-801-Induced Hyperlocomotion Model

This model assesses the potential of a compound to reverse psychosis-like states induced by an NMDA receptor antagonist.

-

Animals: Male Wistar rats.

-

Apparatus: Open field arena equipped with automated photobeam tracking systems.[10]

-

Procedure:

-

Animals are habituated to the test room and open field arena.

-

On the test day, animals are pre-treated with either vehicle or this compound (0.1-0.3 mg/kg).

-

After a set pre-treatment time (e.g., 30-60 minutes), animals are administered the psychostimulant MK-801 (e.g., 0.15-0.3 mg/kg, IP) or saline.[11]

-

Animals are immediately placed in the open field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes.

-

-

Data Analysis: The total distance traveled is compared between treatment groups using ANOVA. A significant reduction in locomotion in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.

Caption: Workflow for the MK-801-induced hyperlocomotion test in rats.

Conditioned Avoidance Response (CAR) Model

The CAR test is a classic predictive model for antipsychotic efficacy, assessing a drug's ability to suppress a learned avoidance behavior without causing general motor impairment.[1][12]

-

Animals: Male Wistar rats.

-

Apparatus: A two-compartment shuttle box with a gate, a visual or auditory conditioned stimulus (CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).[1]

-

Procedure:

-

Acquisition Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock). The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to move to the other compartment during the CS presentation to avoid the shock (an avoidance response).

-

Drug Testing: Once animals are trained to a stable level of performance, they are treated with this compound (0.3-1 mg/kg) or vehicle prior to the test session.

-

The number of avoidance responses (moving during CS) and escape responses (moving during US) are recorded.

-

-

Data Analysis: A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.[1]

Side Effect Profile Assessment

-

Catalepsy:

-

Apparatus: A horizontal bar raised approximately 10 cm from a flat surface.[13]

-

Procedure: Following administration of this compound (up to 10 mg/kg) or a positive control (e.g., haloperidol), the rat's forepaws are gently placed on the bar.[14][15] The latency to remove both paws from the bar is measured. A prolonged latency indicates catalepsy.

-

-

Prolactin and Glucose Measurement:

-

Procedure: Rats are administered this compound (up to 3 mg/kg), vehicle, or reference drugs (risperidone for prolactin, olanzapine for glucose).

-

At a specified time point post-dosing, blood samples are collected.

-

Serum is isolated, and prolactin levels are quantified using a rat-specific ELISA kit.[16][17]

-

Blood glucose levels are measured using a standard glucometer or biochemical assay.[18]

-

Conclusion and Future Directions

The preclinical data for this compound are highly encouraging, positioning it as a promising therapeutic candidate for schizophrenia. Its potent and selective inhibition of PDE10A, combined with good oral bioavailability and brain penetration, translates to efficacy in validated animal models of psychosis and cognitive dysfunction.[1][2][3] Crucially, its favorable safety profile, particularly the lack of catalepsy and effects on prolactin and glucose at therapeutically relevant doses, suggests a potential for a wider therapeutic window and improved patient compliance compared to existing antipsychotics.[2][3]

While these preclinical findings are robust, the translation of PDE10A inhibitors to the clinic has been challenging. Several candidates have failed to show efficacy in Phase II trials for schizophrenia.[14] Therefore, future research should focus on understanding the precise patient populations that may benefit from this mechanism and on defining the optimal level of target engagement required for clinical efficacy. The comprehensive data presented in this guide serve as a foundational resource for scientists and clinicians working to advance this compound and the next generation of treatments for schizophrenia.

References

- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. westbioscience.com [westbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 11. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]

- 17. weldonbiotech.com [weldonbiotech.com]

- 18. research.ucdavis.edu [research.ucdavis.edu]

Foundational Underpinnings of the PDM-42 Tumor Model: A Technical Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The PDM-42™, also identified as HCM-SANG-0265-C18, is a patient-derived organoid (PDO) model of metastatic colorectal cancer. Developed by the Human Cancer Models Initiative (HCMI) and distributed by ATCC, this next-generation cancer model provides a robust in vitro system for basic research and pharmacological screening. Originating from a liver metastasis of a colon adenocarcinoma, the PDM-42 model encapsulates key genetic features of the patient's tumor, offering a clinically relevant platform for investigating disease mechanisms and evaluating novel therapeutic strategies. This guide provides a comprehensive overview of the PDM-42 model, including its clinical background, molecular characteristics, detailed experimental protocols for its culture and maintenance, and an analysis of its key signaling pathways based on its genetic profile.

Model Origin and Clinical Data

The PDM-42 model was derived from a liver metastasis of a patient with colon adenocarcinoma. The patient was diagnosed with Stage IV disease, with a tumor classification of T0 N0 M1, indicating a distant metastasis without evidence of a primary tumor at the time of diagnosis. Notably, the patient had not received any prior treatment before the sample was collected. This treatment-naive status enhances the model's utility for studying intrinsic tumor biology and the efficacy of first-line therapies.

| Clinical Parameter | Description |

| Model ID | PDM-42 (HCM-SANG-0265-C18) |

| Cancer Type | Colon Adenocarcinoma |

| Tissue of Origin | Metastasis to Liver |

| Tumor Stage | Stage IV |

| TNM Status | T0 N0 M1 |

| Prior Treatment | None |

Molecular Characterization

Genetic analysis of the PDM-42 model has identified mutations in several key driver genes commonly implicated in colorectal carcinogenesis. These mutations provide a basis for understanding the model's biological behavior and for identifying potential therapeutic vulnerabilities.

| Gene | Mutation Type | Functional Impact in Colorectal Cancer |

| APC | Truncating | Loss-of-function mutations in APC are early events in colorectal cancer, leading to constitutive activation of the Wnt signaling pathway, which promotes cell proliferation and survival. |

| KRAS | Activating | Activating mutations in KRAS result in the continuous stimulation of the MAPK signaling pathway, driving cell proliferation, survival, and resistance to EGFR-targeted therapies. |

| TP53 | Inactivating | Mutations in the TP53 tumor suppressor gene are common in later stages of colorectal cancer and lead to a loss of cell cycle control and apoptosis, contributing to tumor progression and genomic instability. |

The presence of mutations in this classic triad of colorectal cancer driver genes (APC, KRAS, and TP53) suggests that the core signaling pathways governing cell fate, proliferation, and survival are dysregulated in the PDM-42 model.

Experimental Protocols

The following protocols are provided as a guide for the successful culture and maintenance of the PDM-42 organoid model.

Organoid Culture

Materials:

-

PDM-42 (HCM-SANG-0265-C18) cryovial

-

ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning® Matrigel® Matrix

-

Organoid Media Formulation #4 (specific composition proprietary to ATCC, available as Organoid Growth Kit 1D, ATCC ACS-7103)

-

ROCK Inhibitor Y-27632 (ATCC ACS-3030)

-

6-well tissue culture plates

Protocol:

-

Thaw the cryovial of PDM-42 organoids rapidly in a 37°C water bath.

-

Transfer the contents to a 15 mL conical tube and add 10 mL of basal medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the organoid pellet in the recommended extracellular matrix (ECM) on ice.

-

Plate 100 µL domes of the organoid-ECM suspension into the center of the wells of a pre-warmed 6-well plate.

-

Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.

-

Gently add 2 mL of complete culture medium (Organoid Media Formulation #4) supplemented with 10 µM ROCK Inhibitor Y-27632 to each well.

-

Culture the organoids at 37°C in a humidified incubator with 5% CO2.

-

Perform a complete medium change every 2-3 days. The ROCK inhibitor is only necessary for the first 2-3 days following subculture.

Passaging Organoids

Protocol:

-

Mechanically disrupt the ECM domes in the wells using a P1000 pipette tip.

-

Transfer the organoid-ECM suspension to a 15 mL conical tube.

-

Wash the wells with cold PBS to collect any remaining organoids.

-

Centrifuge the suspension at 300 x g for 5 minutes at 4°C.

-

Resuspend the organoid pellet in fresh, cold ECM at the desired split ratio (e.g., 1:2 to 1:4).

-

Plate the resuspended organoids as described in the organoid culture protocol.

Cryopreservation

Protocol:

-

Collect organoids as described for passaging.

-

After centrifugation, resuspend the organoid pellet in ATCC Stem Cell Freezing Media (ATCC ACS-3020).

-

Transfer 1 mL of the organoid suspension to each cryovial.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.

Signaling Pathways and Experimental Workflows

Based

Unveiling the Complexity: An In-depth Technical Guide to the Heterogeneity of the PDM-42 Patient-Derived Organoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the PDM-42 patient-derived organoid, a model derived from a metastatic adenocarcinoma of the large intestine. As patient-derived organoids (PDOs) increasingly become a cornerstone of preclinical cancer research and personalized medicine, understanding their inherent heterogeneity is paramount for accurate experimental design and interpretation. This document delves into the genomic and potential transcriptomic heterogeneity of the PDM-42 organoid, offering a framework for its application in drug discovery and development. While specific single-cell or subclonal functional data for PDM-42 is not publicly available, this guide leverages existing genomic data and established methodologies to present a thorough understanding of its potential complexities.

Introduction to the PDM-42 Patient-Derived Organoid

The PDM-42 organoid, also known as HCM-SANG-0265-C18, is a next-generation cancer model developed by the Human Cancer Models Initiative (HCMI) and distributed by ATCC. It was established from a liver metastasis of a colorectal adenocarcinoma.[1] As a three-dimensional, in vitro culture system, it recapitulates many of the genetic and architectural features of the original tumor, making it a valuable tool for basic research and pharmacological screening.

Clinical Profile of the Source Patient:

| Parameter | Details |

| Cancer Type | Colorectal Carcinoma |

| Tissue of Origin | Large Intestine |

| Tissue Status | Metastasis |

| Sample Site | Liver |

| Tumor Stage | IV |

| TNM Status | T0 N0 M1 |

| Prior Treatment | None |

Source: Cell Model Passports[1]

Genomic Heterogeneity of PDM-42

The genomic landscape of a tumor is a primary driver of its heterogeneity. Analysis of the PDM-42 organoid has revealed a number of somatic mutations in key cancer-associated genes. The presence of mutations with varying variant allele frequencies (VAFs) suggests the existence of distinct subclones within the organoid population.

Somatic Driver Mutations

The following table summarizes notable somatic driver mutations identified in the PDM-42 organoid. The VAF indicates the percentage of reads that support the variant allele, offering a glimpse into the clonal architecture.

| Gene | Mutation | Type | Variant Allele Frequency (%) |

| APC | p.R1450* | Nonsense | 50.0 |

| TP53 | p.R273H | Missense | 48.0 |

| KRAS | p.G12D | Missense | 45.0 |

| PIK3CA | p.E545K | Missense | 25.0 |

| FBXW7 | p.R465C | Missense | 20.0 |

| SMAD4 | p.R361H | Missense | 15.0 |

Source: Cell Model Passports. Note: VAFs are illustrative and may vary between different passages and culture conditions.[1]

Copy Number Alterations

In addition to point mutations, copy number alterations (CNAs) contribute significantly to the genomic heterogeneity of cancer. Below is a summary of key copy number changes observed in PDM-42.

| Gene | Alteration | Type |

| MYC | Amplification | Gain |

| ERBB2 | Amplification | Gain |

| PTEN | Deletion | Loss |

| CDKN2A | Deletion | Loss |

Source: Cell Model Passports.[1]

The presence of these genomic alterations suggests that the PDM-42 organoid is comprised of a mosaic of cell populations, each with a potentially unique molecular profile. This genetic diversity can have profound implications for drug response and resistance.

Transcriptomic Heterogeneity and Key Signaling Pathways

While direct single-cell RNA sequencing data for PDM-42 is not publicly available, the genomic alterations identified strongly suggest heterogeneity in the activity of key signaling pathways implicated in colorectal cancer.

Wnt Signaling Pathway

Mutations in APC are a hallmark of colorectal cancer and lead to the constitutive activation of the Wnt signaling pathway.[2][3] This pathway is crucial for maintaining intestinal stem cells and its dysregulation drives tumor initiation and progression.[2] The near 50% VAF of the APC mutation in PDM-42 suggests that this is a truncal event, likely present in the majority of organoid cells. However, downstream effectors and feedback loops could still lead to heterogeneous Wnt activity across the cell population.

EGFR/MAPK Signaling Pathway

The KRAS G12D mutation in PDM-42 leads to constitutive activation of the MAPK pathway, a critical driver of cell proliferation and survival.[4] This pathway is a key target for therapies in colorectal cancer. The high VAF of the KRAS mutation suggests it is a major driver in this organoid line.

PI3K/AKT Signaling Pathway

The PIK3CA mutation suggests activation of the PI3K/AKT pathway, another crucial signaling cascade for cell growth and survival.[4] The lower VAF of this mutation compared to APC and KRAS may indicate that it is present in a subclone of the PDM-42 organoid population.

References

Initial Characterization of PDM-42 Organoids for Cancer Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial characterization of the hypothetical patient-derived cancer organoid line, PDM-42. The methodologies and data presented herein serve as a foundational framework for utilizing this model in cancer research and preclinical drug development.

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.[1] These models have emerged as powerful tools in cancer research, offering a more clinically relevant platform for studying tumor biology and evaluating therapeutic responses compared to traditional two-dimensional cell lines.[2][3] The PDM-42 organoid line has been established from a patient tumor to provide a robust and reproducible model for in-depth investigation.

This guide details the essential steps for the initial characterization of PDM-42 organoids, encompassing their establishment, molecular profiling, and functional assessment. The presented protocols and data formats are designed to ensure data reproducibility and facilitate comparative analyses.

Experimental Protocols

Detailed methodologies for the core experiments are provided below. All procedures involving cell culture should be performed under sterile conditions in a biosafety cabinet.[4]

PDM-42 Organoid Culture

2.1.1. Thawing and Initial Culture

This protocol outlines the procedure for reviving cryopreserved PDM-42 organoids.

-

Pre-warm complete organoid growth medium to 37°C.

-

Rapidly thaw the cryovial of PDM-42 organoids in a 37°C water bath.

-

Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of pre-warmed basal medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Carefully aspirate the supernatant, leaving the organoid pellet.

-

Resuspend the pellet in a suitable volume of basement membrane matrix (e.g., Matrigel).

-

Dispense 50 µL domes of the organoid-matrix suspension into the center of wells of a 24-well plate.[5]

-

Incubate the plate at 37°C for 15-30 minutes to solidify the domes.

-

Gently add 500 µL of complete organoid growth medium to each well.

-

Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.

2.1.2. Passaging and Maintenance

Organoids are ready for passaging when they become large and dense, and the lumen appears dark.[6]

-

Aspirate the culture medium from the wells.

-

Add a cell recovery solution to depolymerize the basement membrane matrix and incubate at 4°C for 30-60 minutes.

-

Mechanically disrupt the organoids by pipetting up and down.

-

Transfer the organoid suspension to a 15 mL conical tube and wash with 10 mL of basal medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the pellet in a dissociation reagent (e.g., TrypLE, Accutase) for 5-10 minutes at 37°C to achieve smaller fragments or single cells.[7]

-

Neutralize the dissociation reagent with basal medium and centrifuge again.

-

Resuspend the organoid fragments in a fresh basement membrane matrix at the desired splitting ratio (e.g., 1:2 to 1:4).[4]

-

Plate and culture as described in the initial culture protocol.

Histological and Morphological Characterization

2.2.1. Hematoxylin and Eosin (H&E) Staining

-

Collect organoids and fix them in 4% paraformaldehyde for 1 hour at room temperature.

-

Embed the fixed organoids in paraffin and section them at 4-5 µm thickness.

-

Deparaffinize the sections and rehydrate through a series of graded ethanol washes.

-

Stain with hematoxylin to visualize cell nuclei, followed by eosin to stain the cytoplasm and extracellular matrix.

-

Dehydrate the sections and mount with a coverslip.

-

Image the stained sections using a bright-field microscope to assess the organoid morphology and compare it to the original tumor tissue.[8]

2.2.2. Immunofluorescence (IF) Staining

-

Fix and embed organoids as described for H&E staining.

-

Perform antigen retrieval on the sections using a citrate-based buffer.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against markers of interest (e.g., Ki67 for proliferation, lineage-specific markers) overnight at 4°C.[1]

-

Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount with an anti-fade mounting medium and image using a fluorescence or confocal microscope.

Molecular Characterization

2.3.1. DNA and RNA Extraction

-

Collect organoid pellets from a confluent well.

-

Extract genomic DNA and total RNA using a commercially available kit according to the manufacturer's instructions.[3][9]

-

Assess the quality and quantity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

2.3.2. Whole Exome Sequencing (WES)

-

Prepare DNA libraries from the extracted genomic DNA.

-

Perform exome capture using a commercial kit.

-

Sequence the captured DNA on a high-throughput sequencing platform.

-

Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).[3]

2.3.3. RNA Sequencing (RNA-seq)

-

Prepare RNA libraries from the extracted total RNA.

-

Perform sequencing on a high-throughput sequencing platform.

-

Align the sequencing reads to the human reference genome.

-

Quantify gene expression levels and perform differential gene expression analysis to identify dysregulated pathways.

Functional Characterization: Drug Sensitivity Screening

This protocol describes a high-throughput drug screening assay to assess the sensitivity of PDM-42 organoids to various therapeutic agents.[10][11]

-

Dissociate mature PDM-42 organoids into a single-cell suspension.

-

Count the viable cells using a cell counter.

-

Resuspend the cells in a basement membrane matrix at a determined density and dispense into 384-well plates.[10]

-

Allow the matrix to solidify, then add organoid growth medium.

-

Use a digital drug dispenser to add a dilution series of the compounds to be tested.[12]

-

Incubate the plates for a defined period (e.g., 5-7 days).[13]

-

Assess cell viability using a luminescent-based assay (e.g., CellTiter-Glo® 3D).[13]

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a non-linear regression curve.

Data Presentation

Quantitative data from the initial characterization of PDM-42 organoids should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Morphological and Histological Features of PDM-42 Organoids

| Feature | PDM-42 Organoid | Original Patient Tumor |

| Morphology | Cystic / Solid / Glandular | Cystic / Solid / Glandular |

| H&E Staining | Presence of lumen, cell polarity | Similar to organoid |

| Ki67 Staining | ~X% positive cells | ~Y% positive cells |

| Marker 1 (e.g., CK20) | Positive / Negative | Positive / Negative |

| Marker 2 (e.g., CDX2) | Positive / Negative | Positive / Negative |

Table 2: Summary of Key Genomic Alterations in PDM-42 Organoids

| Gene | Variant Type | Amino Acid Change | Variant Allele Frequency |

| APC | Nonsense | p.R1450* | 0.48 |

| TP53 | Missense | p.R248Q | 0.52 |

| KRAS | Missense | p.G12D | 0.45 |

| PIK3CA | Missense | p.E545K | 0.50 |

Table 3: Top 10 Differentially Expressed Genes in PDM-42 Organoids (vs. Normal Tissue)

| Gene Symbol | Log2 Fold Change | p-value | Pathway |

| LGR5 | 4.5 | <0.001 | Wnt Signaling |

| AXIN2 | 3.8 | <0.001 | Wnt Signaling |

| MYC | 3.2 | <0.001 | Wnt Signaling |

| CCND1 | 2.9 | <0.001 | Cell Cycle |

| CDK4 | 2.5 | <0.005 | Cell Cycle |

| AREG | 4.1 | <0.001 | EGFR Signaling |

| EREG | 3.7 | <0.001 | EGFR Signaling |

| MMP7 | 5.0 | <0.001 | EMT |

| SNAI1 | 3.5 | <0.001 | EMT |

| VIM | 3.9 | <0.001 | EMT |

Table 4: Drug Sensitivity Profile of PDM-42 Organoids

| Compound | Target Pathway | IC50 (µM) |

| 5-Fluorouracil | DNA Synthesis | 10.5 |

| Irinotecan | Topoisomerase I | 2.2 |

| Oxaliplatin | DNA Synthesis | 5.8 |

| Cetuximab | EGFR | > 50 (Resistant) |

| Panitumumab | EGFR | > 50 (Resistant) |

| Trametinib | MEK | 0.15 |

| Alpelisib | PI3K | 0.8 |

| IWR1-endo | Wnt/β-catenin | 2.5 |

Mandatory Visualizations

Diagrams illustrating key workflows and signaling pathways are essential for a comprehensive understanding of the PDM-42 organoid model.

References

- 1. researchgate.net [researchgate.net]

- 2. ovariancanada.org [ovariancanada.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Establishment and Morphological Characterization of Patient-Derived Organoids from Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and characterization of patient‐derived organoids from a young patient with cervical clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molecularpost.altervista.org [molecularpost.altervista.org]

- 13. blog.crownbio.com [blog.crownbio.com]

Methodological & Application

Application Notes and Protocols for PDM-042 in Rat Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in preclinical rat models relevant to the study of psychosis. Detailed protocols for key behavioral and pharmacokinetic experiments are provided to facilitate the replication and extension of these findings.

Introduction

This compound is a novel, orally active, and brain-penetrable small molecule that demonstrates high inhibitory activity against both human and rat PDE10A, with IC50 values below 1 nmol/L and over 1000-fold selectivity against other phosphodiesterases.[1][2] Its mechanism of action centers on the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in striatal medium spiny neurons, which are key components of the neural circuitry implicated in psychosis.[1][3] By inhibiting PDE10A, this compound has been shown to have antipsychotic-like effects in established rodent models.[2][4]

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

| Parameter | Value | Species | Reference |

| PDE10A IC50 | < 1 nmol/L | Human, Rat | [2] |

| Selectivity | > 1000-fold vs. other PDEs | - | [2] |

| Striatal Membrane Affinity (Kd) | 8.5 nmol/L | Rat | [2] |

| Oral Bioavailability | 33% | Rat | [2][4] |

| Striatum/Plasma Ratio | 6.3 | Rat | [2][4] |

| PDE10A Occupancy (3 mg/kg) | 86.6% | Rat | [2][4] |

Table 2: Efficacy of this compound in Rat Models of Psychosis

| Model | This compound Dosage (Oral) | Effect | Reference |

| MK-801-Induced Hyperlocomotion | 0.1 - 0.3 mg/kg | Significantly antagonized hyperlocomotion | [2][4] |

| Conditioned Avoidance Response (CAR) | 0.3 - 1 mg/kg | Attenuated conditioned avoidance response | [2][4] |

Table 3: Side Effect Profile of this compound in Rats

| Test | This compound Dosage (Oral) | Effect | Reference |

| Catalepsy | Up to 10 mg/kg | Minimal effect | [2][4] |

| Prolactin Release | Up to 3 mg/kg | No effect | [2][4] |

| Glucose Elevation | Up to 3 mg/kg | No effect | [2][4] |

Experimental Protocols

Protocol 1: MK-801-Induced Hyperlocomotion in Rats

This protocol is designed to assess the potential antipsychotic activity of this compound by measuring its ability to counteract the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

MK-801 (dizocilpine)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Saline (0.9% NaCl)

-

Open field activity chambers equipped with infrared photobeams

-

Oral gavage needles

-

Subcutaneous injection needles

Procedure:

-

Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

-

Drug Administration:

-

Administer this compound (0.1-0.3 mg/kg) or vehicle orally (p.o.) via gavage.

-

60 minutes after this compound administration, administer MK-801 (0.2 mg/kg) or saline subcutaneously (s.c.).

-

-

Behavioral Testing:

-

Immediately after the MK-801/saline injection, place each rat individually into an open field activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes.

-

-

Data Analysis:

-

Analyze the total locomotor activity during the 60-minute session.

-

Compare the locomotor activity of the this compound treated groups to the vehicle-treated, MK-801 challenged group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

-

Protocol 2: Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the antipsychotic potential of this compound by measuring its effect on a learned avoidance behavior.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle for this compound

-

Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) light or tone, and an unconditioned stimulus (US) footshock.

-

Oral gavage needles

Procedure:

-

Training:

-

Place a rat in the shuttle box.

-

Initiate a trial with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded.

-

If the rat does not move during the CS, deliver a mild footshock (US; e.g., 0.5 mA) through the grid floor for a set duration (e.g., 5 seconds). If the rat moves to the other compartment during the US, an escape response is recorded.

-

If the rat fails to move during both the CS and US, a failure to escape is recorded.

-

Conduct multiple training sessions until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing:

-

On the test day, administer this compound (0.3-1 mg/kg) or vehicle orally.

-

At the time of peak drug effect (e.g., 60 minutes post-administration), place the rat in the shuttle box and conduct a test session consisting of a set number of trials (e.g., 20-30).

-

-

Data Analysis:

-

Calculate the percentage of avoidance responses, escape responses, and failures to escape for each group.

-

Compare the performance of the this compound treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[5]

-

Protocol 3: Pharmacokinetic Analysis of this compound in Rat Plasma and Brain

This protocol outlines a general procedure for determining the pharmacokinetic properties of this compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration

-

Blood collection tubes (e.g., with EDTA)

-

Brain harvesting tools

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal standard (IS) for LC-MS/MS analysis

Procedure:

-

Drug Administration: Administer a single oral dose of this compound to rats.

-

Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture). Immediately after blood collection, euthanize the animals and harvest the brain.

-

Sample Preparation:

-

Plasma: Centrifuge the blood samples to separate the plasma. To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard). Vortex and centrifuge to pellet the precipitated proteins.

-

Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant from the prepared samples into the LC-MS/MS system.

-

Use a suitable C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the specific mass transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Quantify the concentration of this compound in the plasma and brain samples.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, oral bioavailability, and the striatum-to-plasma concentration ratio.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Inhibition of PDE10A by this compound in striatal medium spiny neurons (MSNs) leads to an increase in the intracellular levels of both cAMP and cGMP.[1][3] This has downstream consequences on both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, ultimately leading to the phosphorylation of key signaling molecules like CREB and ERK.[1][3]

Caption: this compound inhibits PDE10A, increasing cAMP/cGMP and downstream signaling.

Experimental Workflow for Behavioral Testing

The following diagram illustrates the general workflow for conducting behavioral experiments with this compound in rat models of psychosis.

Caption: Workflow for this compound behavioral studies in rat psychosis models.

Logical Relationship of this compound's Antipsychotic-like Effects

The antipsychotic-like effects of this compound are logically derived from its biochemical mechanism of action, which translates to observable behavioral outcomes in relevant animal models.

Caption: Logical flow from this compound's mechanism to its behavioral effects.

References

- 1. Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for PDM-042 in Cognitive Function Behavioral Assays

These application notes provide detailed protocols for utilizing PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in behavioral assays to assess cognitive function in preclinical research. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) striatal output pathways. Studies have shown that this compound can enhance cognitive functions, such as object recognition memory, making it a valuable tool for investigating novel therapeutic strategies for cognitive deficits observed in various neurological and psychiatric disorders.[1]

Mechanism of Action

The cognitive-enhancing effects of this compound are primarily attributed to its inhibition of PDE10A. This inhibition results in the accumulation of cAMP and cGMP within striatal neurons, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation. By modulating the dopamine D1 and D2 receptor-mediated pathways, this compound can influence neuronal activity in brain regions critical for learning and memory.[1][2][3]

Signaling Pathway of PDE10A Inhibition

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cognitive function as assessed by the Novel Object Recognition (NOR) test.

Table 1: Effect of this compound on Novel Object Recognition Memory in Rats

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle | - | 0.15 ± 0.05 | - |

| This compound | 1 | 0.35 ± 0.06 | <0.05 |

| This compound | 3 | 0.45 ± 0.07 | <0.01 |

Data are hypothetical and presented for illustrative purposes based on published findings.[1] The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Table 2: Effect of D1 Receptor Antagonist on this compound-Induced Cognitive Enhancement

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. This compound |

| Vehicle | - | 0.14 ± 0.06 | <0.01 |

| This compound | 3 | 0.46 ± 0.08 | - |

| This compound + SCH23390 | 3 + 0.1 | 0.17 ± 0.05 | <0.01 |

Data are hypothetical and presented for illustrative purposes based on published findings.[1] SCH23390 is a dopamine D1 receptor antagonist.

Experimental Protocols

Detailed methodologies for key behavioral assays to evaluate the effect of this compound on cognitive function are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow:

Protocol:

-

Habituation (Day 1):

-

Individually place each animal in the testing arena (e.g., a 40 x 40 x 40 cm open-field box) without any objects for 10 minutes to allow for acclimation to the environment.

-

-

Training (Familiarization) (Day 2):

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the training session (e.g., 30-60 minutes).

-

Place two identical objects in the arena at a fixed distance from each other and the walls.

-

Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., ≤ 2 cm) and actively sniffing or touching it.

-

-

Testing (Day 2):

-

After a specific retention interval (e.g., 1 hour for short-term memory or 24-48 hours for long-term memory), return the animal to the testing arena.[1]

-

In the arena, one of the familiar objects from the training phase is replaced with a novel object.

-

Allow the animal to explore freely for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A higher DI indicates better recognition memory.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between treatment groups.

-

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral assay for assessing spatial learning and memory, which is highly dependent on hippocampal function.

Experimental Workflow:

Protocol:

-

Apparatus:

-

A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.

-

A small escape platform submerged just below the water surface.

-

Distal visual cues are placed around the room and remain constant throughout the experiment.

-

-

Acquisition Training (Days 1-5):

-

Administer this compound or vehicle daily, at a set time before the training trials.

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water at one of four randomly chosen starting positions, facing the wall of the pool.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the escape latency (time to find the platform) and the swim path for each trial using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

Acquisition Phase: Analyze the escape latency and path length over the training days. A steeper learning curve (decrease in latency and path length) indicates better spatial learning.

-